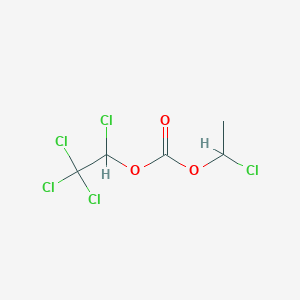
1-Chloroethyl 1,2,2,2-tetrachloroethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloroethyl 1,2,2,2-tetrachloroethyl carbonate is an organic compound with a complex structure
Vorbereitungsmethoden
The synthesis of 1-Chloroethyl 1,2,2,2-tetrachloroethyl carbonate typically involves the reaction of 1,2,2,2-tetrachloroethanol with phosgene in the presence of a catalyst. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency.
Analyse Chemischer Reaktionen
1-Chloroethyl 1,2,2,2-tetrachloroethyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloroethyl group.
Hydrolysis: In the presence of water, it can hydrolyze to form 1,2,2,2-tetrachloroethanol and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloroethyl 1,2,2,2-tetrachloroethyl carbonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbonates and carbamates.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Chloroethyl 1,2,2,2-tetrachloroethyl carbonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The pathways involved in its action are complex and depend on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
1-Chloroethyl 1,2,2,2-tetrachloroethyl carbonate can be compared with similar compounds such as:
1-Chloroethyl ethyl carbonate: This compound has a similar structure but different reactivity and applications.
Chloroethyl chloroformate: Known for its use in organic synthesis and as a protecting group.
1,1,2,2-Tetrachloroethane: A related compound with different chemical properties and uses.
Eigenschaften
CAS-Nummer |
113421-88-8 |
|---|---|
Molekularformel |
C5H5Cl5O3 |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
1-chloroethyl 1,2,2,2-tetrachloroethyl carbonate |
InChI |
InChI=1S/C5H5Cl5O3/c1-2(6)12-4(11)13-3(7)5(8,9)10/h2-3H,1H3 |
InChI-Schlüssel |
KROIMELHMHNDKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(OC(=O)OC(C(Cl)(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



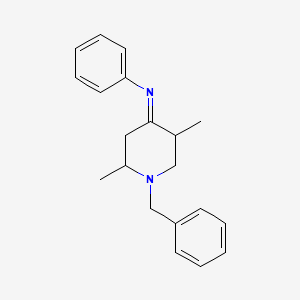
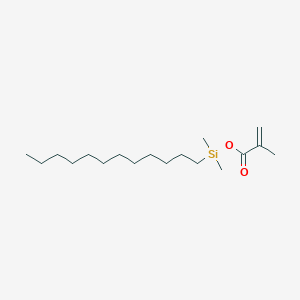
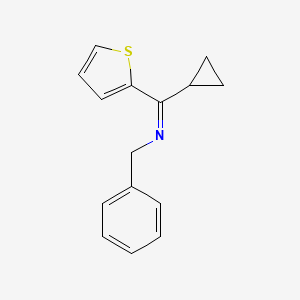
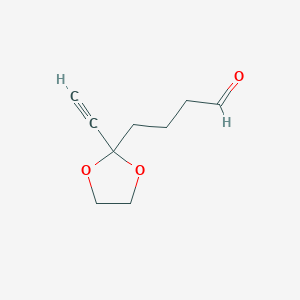
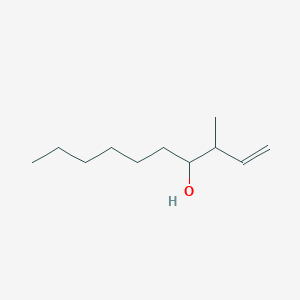


![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)
![1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol](/img/structure/B14296053.png)
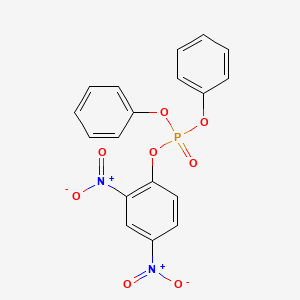
![6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14296062.png)


